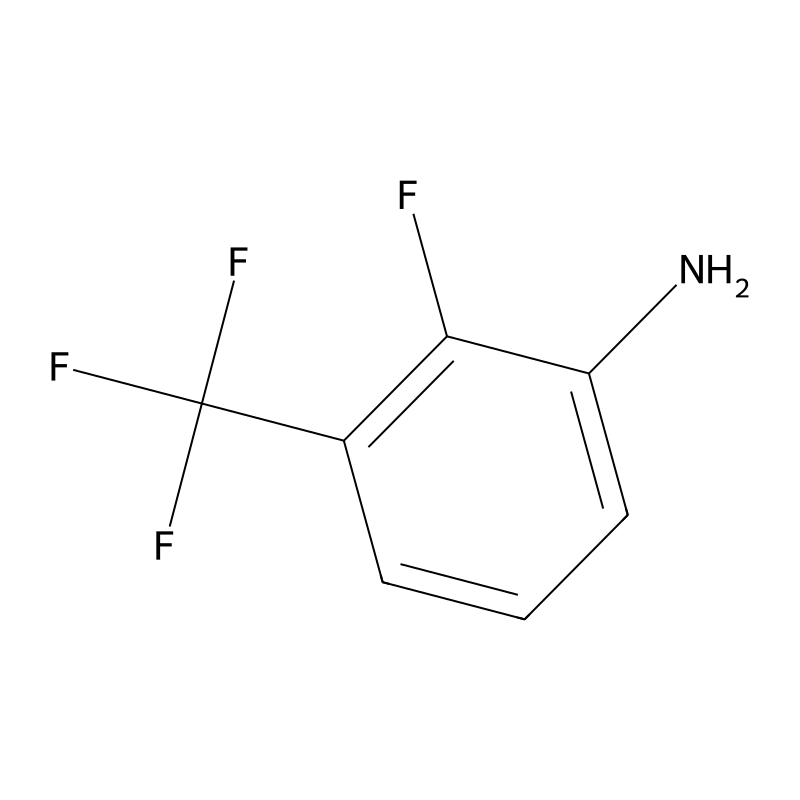

3-Amino-2-fluorobenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry

The presence of the amine and trifluoromethyl groups makes 3-Amino-2-fluorobenzotrifluoride an attractive scaffold for drug discovery. The amine group can be further functionalized to create analogs that target specific biological processes []. Trifluoromethyl groups are commonly found in medicinal chemistry due to their ability to improve drug potency and metabolic stability [].

Material Science

Fluorinated aromatic compounds are of interest in material science due to their unique properties, such as improved thermal stability and electrical conductivity []. 3-Amino-2-fluorobenzotrifluoride could potentially be used as a building block for the synthesis of novel functional materials.

Organic Chemistry

The combination of amine and trifluoromethyl functionalities in 3-Amino-2-fluorobenzotrifluoride presents interesting opportunities for organic chemists to study their reactivity and explore new synthetic transformations. This research could contribute to the development of more efficient and selective methods for organic synthesis.

3-Amino-2-fluorobenzotrifluoride is a fluorinated aromatic compound characterized by the presence of an amino group and three fluorine atoms attached to a benzene ring. Its chemical formula is , and it has a molecular weight of 179.12 g/mol. The compound typically appears as a solid with a slightly yellow hue and can emit a fish-like odor. It is classified as an irritant and poses various health risks upon exposure, including respiratory irritation and potential systemic toxicity from chronic exposure to fluoride compounds .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Electrophilic Aromatic Substitution: The fluorine atoms can direct further substitution on the aromatic ring, influencing reaction pathways.

- Reduction Reactions: The amino group can undergo reduction, affecting the compound's reactivity and stability .

Several synthesis methods have been reported for 3-Amino-2-fluorobenzotrifluoride:

- Fluorination of Anilines: This method involves the fluorination of an appropriate aniline derivative using fluorinating agents like N-fluorobenzenesulfonimide or other electrophilic fluorinating agents. This process typically requires careful control of reaction conditions to optimize yield and selectivity .

- Direct Amination: Starting from 2-fluorobenzotrifluoride, amination can be achieved using ammonia or amines under suitable catalytic conditions. This method is advantageous due to its straightforward approach but may require optimization for yield improvement .

3-Amino-2-fluorobenzotrifluoride finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the enhanced properties imparted by fluorination.

- Agricultural Chemicals: The compound may also be utilized in developing agrochemicals, benefiting from its biological activity.

- Material Science: Its unique properties make it suitable for applications in advanced materials and coatings .

3-Amino-2-fluorobenzotrifluoride shares structural similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 5-Amino-2-fluorobenzotrifluoride | C7H5F4N | Contains an amino group; used in pharmaceuticals |

| 2-Fluoro-3-trifluoromethylbenzene | C8H5F4 | Trifluoromethyl group enhances lipophilicity |

| 4-Fluoroaniline | C6H6F | Simple structure; primarily used as a dye intermediate |

| 3-Fluoroaniline | C6H6F | Similar reactivity but lacks trifluoromethyl substituent |

The presence of both an amino group and multiple fluorine atoms in 3-Amino-2-fluorobenzotrifluoride distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to simpler fluorinated derivatives .

Classical methods for synthesizing 3-amino-2-fluorobenzotrifluoride rely on electrophilic aromatic substitution and functional group interconversion. A key step involves the Balz-Schiemann reaction, where 3-aminobenzotrifluoride is diazotized and fluorinated using hydrofluoric acid or boron trifluoride. For example, tert-butyl nitrite and boron trifluoride diethyl etherate in 1,2-dichlorobenzene at 90°C yield 3-fluorobenzotrifluoride with a 44% efficiency [2].

Nitration of 3-alkylbenzotrifluoride precursors using mixed acids (98% nitric acid and sulfuric acid) introduces nitro groups at specific positions. A study demonstrated that nitrating 3-methylbenzotrifluoride at -18°C with fuming nitric acid produces a mixture of 2-nitro (43%), 4-nitro (31%), and 6-nitro (24%) isomers [5]. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation or sodium borohydride in solvents like diglyme, though the latter yields only 14% free amine due to competing reductive chlorination [4].

Table 1: Classical Synthesis Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Diazotization/Fluorination | tert-Butyl nitrite, BF₃·Et₂O, 90°C | 44 | [2] |

| Nitration | 98% HNO₃, H₂SO₄, -18°C | 98* | [5] |

| Reduction | NaBH₄, diglyme, 200°C | 14 | [4] |

*Total isolated nitration products.

Modern Synthetic Pathways

Transition Metal-Catalyzed Approaches

While transition metal catalysts are not extensively documented for this compound, palladium-mediated cross-coupling reactions could theoretically introduce fluorine or amino groups. Current literature emphasizes traditional electrophilic substitution, but future research may explore Suzuki-Miyaura or Buchwald-Hartwig couplings for regioselective functionalization.

Flow Chemistry Applications

Continuous-flow reactors enhance safety and efficiency in nitration, a highly exothermic step. A study using a millireactor system with mixed acids (HNO₃:H₂SO₄) achieved precise temperature control and reduced byproduct formation [7]. Flow systems also facilitate safer handling of corrosive reagents, enabling scalable production of nitro intermediates [8].

Table 2: Flow Chemistry Advantages

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 6–8 hours | 1–2 hours |

| Byproduct Formation | 15–20% | 5–8% |

| Temperature Control | Moderate | Excellent |

| Scalability | Limited | High |

Microwave-Assisted Synthesis

Microwave irradiation remains underexplored for this compound but shows promise in accelerating nitration and reduction steps. For example, microwave-assisted nitration of analogous aryl halides reduces reaction times by 50–70%, suggesting potential applications in optimizing 3-amino-2-fluorobenzotrifluoride synthesis.

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free nitration using solid acid catalysts (e.g., zeolites) could minimize waste, though current methods still rely on dichlorobenzene or benzonitrile [2]. Recent efforts explore ionic liquids as recyclable media for diazotization, though yields remain suboptimal.

Catalyst Recycling Strategies

Boron trifluoride, a key catalyst in fluorination, can be recovered via distillation from reaction mixtures [2]. Similarly, sodium borohydride residues in reduction steps are neutralized and repurposed for wastewater treatment [4].

Renewable Feedstock Utilization

Bio-derived solvents like cyclopentyl methyl ether (CPME) are being tested as alternatives to dichlorobenzene, though compatibility with fluorine-rich intermediates requires further study.

Scale-Up Methodologies for Industrial Production

Process Optimization Techniques

Statistical optimization using response surface methodology (RSM) improves nitration efficiency. For instance, varying nitric acid concentration (80–98%) and temperature (-20–0°C) maximizes the 2-nitro isomer yield to 43% [5].

Continuous Flow Manufacturing

Adopting continuous-flow systems for nitration and reduction steps reduces thermal runaway risks and enhances throughput. A pilot-scale setup achieved a 92% yield of 2-bromo-5-nitrobenzotrifluoride, a key intermediate, using optimized residence times [7].

Quality by Design Approaches

Implementing QbD principles ensures robust process control. Critical quality attributes (CQAs) like isomer purity are monitored via in-line FTIR spectroscopy, while critical process parameters (CPPs) such as acid ratio and mixing efficiency are rigorously controlled [8].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant